Boc-Cystamine-Suc-OH
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Overview
Description
It is a white crystalline powder with a molecular weight of 352.48 g/mol and a melting point of 73-77°C . This compound is often used in peptide synthesis and as a building block for more complex molecules.
Preparation Methods
The synthesis of Boc-Cystamine-Suc-OH typically involves the protection of cystamine with a tert-butyloxycarbonyl (Boc) group. The process begins with the reaction of cystamine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are carefully controlled to ensure high purity and yield. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Boc-Cystamine-Suc-OH undergoes various chemical reactions, including:
Oxidation: The thiol groups in cystamine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane. The major products formed from these reactions include free cystamine, disulfides, and deprotected amines.
Scientific Research Applications
Boc-Cystamine-Suc-OH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-Cystamine-Suc-OH involves its ability to form disulfide bonds, which are crucial in stabilizing the three-dimensional structure of proteins. The compound can interact with thiol groups in proteins, leading to the formation of stable disulfide linkages . This property is particularly useful in the study of protein folding and stability.
Comparison with Similar Compounds
Boc-Cystamine-Suc-OH is unique due to its specific structure and reactivity. Similar compounds include:
Mono-BOC-cystamine: A derivative used as a crosslinker in biotechnology.
Di-Boc-cystamine: Another derivative with similar applications in peptide synthesis. Compared to these compounds, this compound offers distinct advantages in terms of stability and reactivity, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
4-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5S2/c1-13(2,3)20-12(19)15-7-9-22-21-8-6-14-10(16)4-5-11(17)18/h4-9H2,1-3H3,(H,14,16)(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIJUJORRFBJFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSSCCNC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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